Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)-
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Overview
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of oxazoles often employs flow synthesis techniques, which allow for the rapid and efficient production of these compounds. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature followed by oxidative aromatization using commercial manganese dioxide in a packed reactor .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Dimethylformamide for formylation, electron-donating groups for electrophilic substitution.
Major Products
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Formation of 2-formyloxazole and other substituted oxazoles.
Scientific Research Applications
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various therapeutic effects .
Comparison with Similar Compounds
Properties
CAS No. |
87306-64-7 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4,4-dimethyl-2-naphthalen-1-yl-5H-1,3-oxazole |
InChI |
InChI=1S/C15H15NO/c1-15(2)10-17-14(16-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3 |
InChI Key |
MFEWQHFSJBBEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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